molecular formula C9H9F4N B7903341 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine

1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine

Cat. No.: B7903341
M. Wt: 207.17 g/mol
InChI Key: UWNQYQDSTUBRIO-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine is a chemical compound with the molecular formula C9H9F4N and a molecular weight of 207.17 g/mol . This substituted benzylamine features a fluorinated aromatic ring system, which is a key structural motif in various scientific investigations. The presence of both fluorine and trifluoromethyl groups on the phenyl ring can significantly influence the compound's electronic properties, metabolic stability, and lipophilicity, making it a valuable scaffold in medicinal chemistry and drug discovery research . Researchers utilize this compound as a key building block (synthon) for the synthesis of more complex molecules. Its structure is amenable to further functionalization, allowing for the creation of diverse compound libraries for biological screening. The physicochemical properties imparted by the fluorine atoms make it a particularly interesting intermediate in the development of agrochemicals and pharmaceutical candidates . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Specifications • CAS Number (Free Base): 958863-66-6 • CAS Number (Hydrochloride Salt): 2803855-79-8 • Molecular Formula: C9H9F4N • Molecular Weight: 207.17 g/mol • Purity: >97% For more detailed information or specific inquiries, please contact our sales team.

Properties

IUPAC Name

1-[2-fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-14-5-6-4-7(9(11,12)13)2-3-8(6)10/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNQYQDSTUBRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

Reductive amination involves the condensation of 2-fluoro-5-(trifluoromethyl)benzaldehyde with methylamine, followed by reduction of the imine intermediate. Sodium cyanoborohydride (NaBH₃CN) in methanol is the preferred reducing agent due to its selectivity for imines over aldehydes.

Reaction Scheme :

Ar–CHO+CH₃NH₂MeOHAr–CH=N–CH₃NaBH₃CNAr–CH₂–NH–CH₃\text{Ar–CHO} + \text{CH₃NH₂} \xrightarrow{\text{MeOH}} \text{Ar–CH=N–CH₃} \xrightarrow{\text{NaBH₃CN}} \text{Ar–CH₂–NH–CH₃}

(Ar = 2-fluoro-5-(trifluoromethyl)phenyl)

Optimization and Yields

  • Conditions : 0–5°C, inert atmosphere (N₂/Ar), 12–24 h reaction time.

  • Yield : 75–85% after purification via silica gel chromatography (petroleum ether/ethyl acetate, 10:1).

  • Purity : >98% (HPLC).

Challenges

  • Byproduct Formation : Over-reduction to tertiary amines occurs at elevated temperatures (>20°C).

  • Safety : NaBH₃CN releases toxic HCN vapors; requires strict pH control (pH 6–7).

Nucleophilic Substitution of 2-Fluoro-5-(trifluoromethyl)benzyl Chloride

Synthetic Route

This method employs 2-fluoro-5-(trifluoromethyl)benzyl chloride reacting with methylamine under basic conditions.

Reaction Scheme :

Ar–CH₂Cl+CH₃NH₂K₂CO₃, DMFAr–CH₂–NH–CH₃+HCl\text{Ar–CH₂Cl} + \text{CH₃NH₂} \xrightarrow{\text{K₂CO₃, DMF}} \text{Ar–CH₂–NH–CH₃} + \text{HCl}

Industrial-Scale Adaptation

  • Solvent : Dimethylformamide (DMF) enhances reaction kinetics but requires post-reaction distillation for recycling.

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields to 90%.

  • Workup : Neutralization with aqueous NaOH, followed by extraction with dichloromethane.

Limitations

  • Chloride Precursor Availability : Benzyl chloride derivatives are cost-prohibitive for small-scale syntheses.

  • Side Reactions : Elimination to styrene derivatives occurs in polar aprotic solvents.

Buchwald-Hartwig Amination of Aryl Halides

Palladium-Catalyzed Coupling

Aryl bromides or iodides undergo cross-coupling with methylamine using Pd₂(dba)₃/XantPhos catalysts.

Reaction Scheme :

Ar–Br+CH₃NH₂Pd₂(dba)₃, XantPhosAr–CH₂–NH–CH₃\text{Ar–Br} + \text{CH₃NH₂} \xrightarrow{\text{Pd₂(dba)₃, XantPhos}} \text{Ar–CH₂–NH–CH₃}

Key Parameters

  • Base : t-BuONa (2.7 eq) in toluene at 110°C.

  • Yield : 60–70% due to competing hydrodehalogenation.

  • Scalability : Continuous flow systems reduce Pd leaching and improve turnover number (TON > 500).

Purification and Characterization

Chromatographic Techniques

  • Lab-Scale : Silica gel chromatography with gradients of petroleum ether/ethyl acetate (10:1 to 5:1).

  • Industrial : Simulated moving bed (SMB) chromatography achieves >99.5% purity at 50 kg/batch.

Analytical Validation

  • NMR :

    • ¹H : δ 3.2 ppm (N–CH₃), δ 4.1 ppm (Ar–CH₂–N).

    • ¹⁹F : δ -62.3 ppm (CF₃), δ -108.4 ppm (Ar–F).

  • LC-MS : m/z 208.1 [M+H]⁺.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Reductive Amination75–85>98120–150Moderate
Nucleophilic Substitution80–90>9990–110High
Buchwald-Hartwig60–7095–97200–250Low

Industrial Production Insights

  • Continuous Flow Synthesis : Microreactors achieve 85% yield in 2 h residence time, minimizing side reactions.

  • Quality Control : In-line FTIR monitors imine intermediate conversion in real time .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.

Scientific Research Applications

Medicinal Chemistry

1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine has been investigated for its potential as a pharmaceutical intermediate. Its fluorinated structure is known to improve the pharmacokinetic properties of drug candidates, leading to enhanced bioavailability and metabolic stability.

Case Study: Antidepressant Development

  • A study demonstrated that derivatives of this compound exhibit selective serotonin reuptake inhibition, indicating potential use in developing antidepressants. The presence of fluorine atoms contributes to the compound's ability to interact effectively with serotonin transporters, enhancing its therapeutic profile.

Agrochemicals

The compound's unique properties make it a candidate for developing agrochemicals. Fluorinated compounds often show increased efficacy and reduced toxicity in agricultural applications.

Case Study: Herbicide Development

  • Research has shown that compounds similar to 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine can be designed to target specific weeds while minimizing harm to crops. This selectivity is crucial for sustainable agriculture practices.

Material Science

Fluorinated compounds are increasingly used in the development of advanced materials due to their thermal stability and resistance to chemical degradation.

Case Study: Coatings and Polymers

  • The incorporation of this compound into polymer matrices has been studied for creating coatings that exhibit water repellency and enhanced durability. These properties are beneficial in applications ranging from automotive finishes to protective gear.

The compound is classified under various safety regulations due to its potential hazards:

  • GHS Classification : Causes serious eye irritation (H319), suspected of damaging fertility or the unborn child (H361).
  • Precautionary Statements : Requires protective measures during handling to prevent exposure.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

The substituents on the phenyl ring significantly alter electronic and steric properties:

Compound Name Substituents (Position) Molecular Weight Key Features
1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine 2-F, 5-CF₃ ~215.1 (calc.) High lipophilicity due to -CF₃; moderate electron withdrawal
1-(2-Chloro-5-nitrophenyl)-N-methylmethanamine 2-Cl, 5-NO₂ 200.62 Strong electron-withdrawing (NO₂); lower lipophilicity than -CF₃
1-(3-Chloro-5-fluoro-phenyl)-N-methylmethanamine 3-Cl, 5-F ~177.6 (calc.) Mixed halogen effects; altered steric profile
1-[2-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride 2-NO₂, 5-CF₃ 256.61 Enhanced acidity (HCl salt); dual electron-withdrawing groups
  • Electron-Withdrawing Groups: The -CF₃ group in the target compound provides moderate electron withdrawal compared to the stronger -NO₂ group in ’s analog. This difference may reduce reactivity in electrophilic substitution reactions but enhance metabolic stability .

Amine Moieties and Their Impact

  • N-Methylmethanamine vs. Diamines: The target compound’s monomethylamine group contrasts with the ethylenediamine chain in ’s (1R)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine. The diamine structure introduces additional hydrogen-bonding capacity and basicity, which could enhance interactions with biological targets like enzymes or receptors .
  • Thienylmethyl vs. Methyl Substitution : ’s compound features a thienylmethyl group on the amine, which introduces aromatic heterocyclic character. This modification may increase π-π stacking interactions but reduce solubility compared to the target compound’s simpler methyl group .

Research Findings and Limitations

  • Synthetic Accessibility : The trifluoromethyl group’s incorporation (as seen in and ) typically requires specialized reagents (e.g., CF₃Cu), increasing synthesis complexity compared to nitro or chloro analogs .
  • Contradictions in Bioactivity: highlights that even minor substituent changes (e.g., -OCH₃ vs. -CF₃) drastically alter pesticidal activity. For instance, flutolanil (with -OCH₃) targets succinate dehydrogenase, while -CF₃ analogs may act via different mechanisms .

Biological Activity

1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine (CAS: 958863-66-6) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H9F4N
  • Molecular Weight : 207.1681 g/mol
  • Physical State : Solid
  • Purity : ≥ 97% .

The biological activity of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine is influenced by its structural characteristics, particularly the presence of fluorine atoms, which can enhance lipophilicity and alter receptor binding profiles. The compound is believed to interact with various neurotransmitter systems, potentially influencing dopaminergic and adrenergic pathways.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine exhibit antidepressant and anxiolytic effects. A study exploring the structure-activity relationship (SAR) highlighted that modifications in the phenyl ring could significantly impact the compound's efficacy in animal models of depression .

Antitumor Activity

There is emerging evidence suggesting that this compound may possess antitumor properties. Research on related compounds has shown that they can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Antidepressant Activity

In a controlled study, a derivative of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine was tested for its effects on depressive behavior in rodent models. The results demonstrated a significant reduction in immobility time in the forced swim test, indicating potential antidepressant activity .

Case Study 2: Antitumor Efficacy

A series of experiments evaluated the cytotoxic effects of related compounds on human cancer cell lines. The findings revealed that these compounds could induce apoptosis and inhibit tumor growth in vitro. For instance, a derivative showed IC50 values in the low micromolar range against breast cancer cell lines .

Data Table: Summary of Biological Activities

Activity TypeModel UsedObserved EffectReference
AntidepressantRodent modelsReduced immobility time
AntitumorHuman cancer cell linesInduced apoptosis
AnxiolyticBehavioral assaysDecreased anxiety-like behavior

Safety and Toxicology

The compound exhibits moderate toxicity, with safety data indicating potential skin and eye irritation upon contact. Proper handling precautions are recommended to mitigate these risks .

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Silver(II) fluoride (AgF₂) enhances fluorination efficiency in related aryl systems .
  • Solvent Effects : Polar aprotic solvents (e.g., MeCN) improve reaction homogeneity and kinetics .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during N-methylation.

Advanced: How do electronic effects of the 2-fluoro and 5-(trifluoromethyl) substituents influence the compound's reactivity in nucleophilic substitution reactions?

Answer:
The electron-withdrawing nature of both substituents significantly impacts reactivity:

  • Fluorine (2-position) : Induces meta-directing effects, reducing electron density at the para position and activating the ring for electrophilic attacks .
  • Trifluoromethyl (5-position) : Enhances electrophilicity via inductive effects, facilitating SNAr (nucleophilic aromatic substitution) reactions.

Q. Methodological Validation :

  • DFT Calculations : Compare charge distribution in the aromatic ring with/without substituents.
  • Kinetic Studies : Monitor reaction rates under varying electronic conditions (e.g., replacing CF₃ with CH₃) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting NMR data be resolved?

Answer:
Primary Techniques :

  • ¹H/¹³C NMR : Resolve aromatic proton splitting patterns (e.g., coupling constants for fluorine atoms) .
  • MS (APCI) : Confirm molecular weight (e.g., experimental vs. calculated [M]+ values) .

Q. Addressing NMR Conflicts :

  • Solvent Effects : Use deuterated DMSO or CDCl₃ to shift residual solvent peaks.
  • Decoupling Experiments : Apply ¹⁹F decoupling to isolate aromatic proton signals .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) when this compound exhibits unexpected antagonistic effects in receptor binding assays?

Answer:
SAR Workflow :

Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing CF₃ with Cl or OCH₃) .

In Silico Docking : Use molecular dynamics simulations to predict binding modes (e.g., interactions with kinase domains ).

Functional Assays : Compare IC₅₀ values across cell lines to isolate receptor-specific effects.

Case Study : Analogous quinoline derivatives showed antagonism due to steric clashes with hydrophobic pockets, resolved by introducing smaller substituents .

Advanced: How can researchers address discrepancies in reported bioactivity data across different in vitro models for this compound?

Answer:
Root Causes :

  • Cell Line Variability : Differences in CYP450 expression (e.g., hepatic vs. cancer cell lines).
  • Metabolite Interference : Fluorinated metabolites may exhibit off-target effects .

Q. Resolution Methods :

  • Metabolic Profiling : Use LC-MS to identify active metabolites .
  • Standardized Assays : Cross-validate results in isogenic cell lines with controlled enzyme expression .

Basic: What are the recommended purification methods for this compound when dealing with by-products from the N-methylation step?

Answer:
Purification Protocols :

  • Liquid-Liquid Extraction : Separate unreacted methylamine using NaOH/MTBE .
  • Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1).
  • Recrystallization : Optimize solvent polarity (e.g., EtOH/H₂O mixtures) to isolate crystalline product .

Advanced: What computational methods are utilized to predict the metabolic pathways of this compound, considering its fluorinated aromatic structure?

Answer:
In Silico Tools :

  • ADMET Predictors : Software like Schrödinger’s QikProp models CYP450-mediated oxidation sites.
  • Density Functional Theory (DFT) : Predicts stability of fluorinated metabolites (e.g., defluorination pathways) .

Q. Experimental Validation :

  • Microsomal Incubations : Human liver microsomes + LC-HRMS to track metabolite formation .

Advanced: How does the compound's stereoelectronic profile affect its interaction with cytochrome P450 enzymes, and what experimental approaches validate these interactions?

Answer:
Key Interactions :

  • Fluorine’s Electron Withdrawal : Reduces electron density at the para position, slowing CYP3A4-mediated oxidation .
  • Steric Shielding : The trifluoromethyl group blocks access to the enzyme’s active site.

Q. Validation Methods :

  • Inhibition Assays : Measure IC₅₀ against recombinant CYP isoforms .
  • X-ray Crystallography : Resolve enzyme-ligand co-crystal structures to identify binding motifs .

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